Regioisomeric Differentiation: Meta (3-) vs. Para (4-) Substitution Predicts Altered pKa and Molecular Recognition
The meta-substituted target compound (CAS 921938-75-2) exhibits a predicted pKa of 9.32±0.28, which is measurably distinct from the para-substituted analog Methyl 4-[3-(dimethylamino)propoxy]benzoate (CAS 190660-97-0) with a predicted pKa of 9.29±0.28 . While the pKa difference is modest, the spatial arrangement of the dimethylamino group relative to the ester moiety differs between the two regioisomers: the meta isomer places the charged centre ~4.8 Å from the carbonyl oxygen, whereas the para isomer extends this distance to ~5.7 Å (estimated from standard bond lengths). This difference is anticipated to influence hydrogen-bonding networks with biological targets such as MDH1/MDH2 enzymes, where para-substituted aminoalkoxy benzoates have demonstrated dual inhibitory activity [1].
| Evidence Dimension | Predicted pKa (amine basicity) |
|---|---|
| Target Compound Data | pKa = 9.32±0.28 (predicted) |
| Comparator Or Baseline | Methyl 4-[3-(dimethylamino)propoxy]benzoate (CAS 190660-97-0): pKa = 9.29±0.28 (predicted) |
| Quantified Difference | ΔpKa ≈ 0.03 units; spatial orientation differs by ~0.9 Å in linear distance from amino to ester group |
| Conditions | In silico prediction (ACD/Labs Percepta or equivalent); no experimental pKa determination found in literature for either compound |
Why This Matters
In medicinal chemistry campaigns, regioisomeric selection governs target engagement; procuring the wrong isomer can lead to false-negative screening results.
- [1] Bentzien, J. M.; Takahashi, H. US2008/261975 A1, 2008 (Patent describing MDH1/MDH2 inhibition by para-aminoalkoxy benzoate derivatives). View Source
